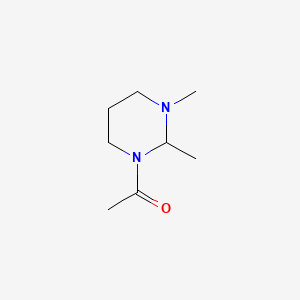
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is a heterocyclic organic compound that belongs to the class of hexahydropyrimidines. This compound is characterized by a six-membered ring containing two nitrogen atoms and is substituted with acetyl and methyl groups. Hexahydropyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone can be achieved through various methods. One common approach involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine or methanol. This reaction yields substituted hexahydropyrimidines, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the hexahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted hexahydropyrimidines.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydropyrimidine Derivatives: These compounds share a similar core structure but differ in the degree of saturation and substitution patterns.
Piperidine Derivatives: Piperidines are six-membered nitrogen heterocycles with diverse biological activities.
Uniqueness: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
191990-63-3 |
|---|---|
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.229 |
Nombre IUPAC |
1-(2,3-dimethyl-1,3-diazinan-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-9(3)5-4-6-10(7)8(2)11/h7H,4-6H2,1-3H3 |
Clave InChI |
ZPNHXOJJXFWQQH-UHFFFAOYSA-N |
SMILES |
CC1N(CCCN1C(=O)C)C |
Sinónimos |
Pyrimidine, 1-acetylhexahydro-2,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















